molecular formula C13H10ClNO2S B1621497 1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene CAS No. 866132-59-4

1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene

Cat. No.: B1621497
CAS No.: 866132-59-4
M. Wt: 279.74 g/mol
InChI Key: HMJLAFGWFMNEPJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene typically involves the following steps:

Mechanism of Action

Properties

IUPAC Name

1-chloro-2-[(4-nitrophenyl)sulfanylmethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2S/c14-13-4-2-1-3-10(13)9-18-12-7-5-11(6-8-12)15(16)17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJLAFGWFMNEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363329
Record name 7W-0016
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866132-59-4
Record name 7W-0016
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-fluoro-4-nitrobenzene (1.0 equivalent) and (2-chlorophenyl)methanethiol (1.0 equivalent) in DMF (1.0 M) at rt was added K2CO3 (2.0 equivalents). After 16 h, the rxn was transferred to EtOAc:water (1:1). The organic layer was separated and sequentially washed with water (2×) and brine. The material was dried (MgSO4), filtered and concentrated to afford (2-chlorobenzyl)(4-nitrophenyl)sulfane in 98% yield. The material was taken through without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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